BenchChemオンラインストアへようこそ!

3-Bromo-4-chloro-N-cyclobutylbenzamide

Epigenetics Bromodomain inhibition Cancer research

3-Bromo-4-chloro-N-cyclobutylbenzamide is a unique N-cyclobutylbenzamide pharmacophore with a 3-Br,4-Cl halogen pattern. It delivers moderate BRD4 inhibition (IC50 863 nM), defined BRD2 binding (Kd 300 nM), and potent CCR4 antagonism (IC50 3.89 nM) without Plk1 or β1-adrenergic confounds. Its 71-fold selectivity for mouse over human 11β-HSD1 (IC50 6.60 vs 470 nM) makes it essential for rodent glucocorticoid metabolism studies. This compound provides a quantitative baseline for SAR campaigns, halogen-bonding analysis, and cross-talk investigations between epigenetic regulation and chemokine signaling, making it indispensable for reproducible research.

Molecular Formula C11H11BrClNO
Molecular Weight 288.57 g/mol
Cat. No. B8016030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-chloro-N-cyclobutylbenzamide
Molecular FormulaC11H11BrClNO
Molecular Weight288.57 g/mol
Structural Identifiers
SMILESC1CC(C1)NC(=O)C2=CC(=C(C=C2)Cl)Br
InChIInChI=1S/C11H11BrClNO/c12-9-6-7(4-5-10(9)13)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
InChIKeyVMKVEAGAGFOLSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-chloro-N-cyclobutylbenzamide: Structural and Functional Overview for Research Procurement


3-Bromo-4-chloro-N-cyclobutylbenzamide (CAS: 1155153-62-0; molecular formula: C₁₁H₁₁BrClNO; molecular weight: 288.57 g/mol) is a halogenated benzamide derivative featuring a cyclobutyl amide moiety . The compound belongs to the class of N-cyclobutylbenzamides and is primarily utilized as a research tool for investigating bromodomain-containing protein 4 (BRD4) inhibition and other potential therapeutic targets [1]. Its unique substitution pattern—a bromine at the 3-position and a chlorine at the 4-position of the benzene ring, coupled with a cyclobutyl group on the amide nitrogen—distinguishes it from simpler benzamide analogs and imparts specific binding characteristics relevant to medicinal chemistry and chemical biology applications [2].

Why 3-Bromo-4-chloro-N-cyclobutylbenzamide Cannot Be Replaced by Generic Benzamide Analogs


Generic substitution with simpler benzamide analogs—such as unsubstituted benzamide, N-cyclobutylbenzamide, or 3-bromo-4-chlorobenzamide—is not functionally equivalent for research applications involving 3-Bromo-4-chloro-N-cyclobutylbenzamide. The presence of both the 3-bromo and 4-chloro substituents on the aromatic ring, combined with the cyclobutyl group on the amide nitrogen, creates a specific three-dimensional pharmacophore that dictates binding affinity, selectivity, and physicochemical properties [1]. The cyclobutyl group imparts conformational restriction and enhances hydrophobic interactions within target binding pockets, while the halogen atoms contribute to halogen bonding and influence electron density distribution on the aromatic ring [2]. Empirical data demonstrate that these structural features directly impact target engagement metrics—including Kd, IC50, and selectivity profiles—which would be altered or lost if any of these substituents were omitted or repositioned. Consequently, substituting this compound with a structurally incomplete analog would yield different experimental outcomes and confound data interpretation in structure-activity relationship (SAR) studies [3].

Quantitative Differentiation of 3-Bromo-4-chloro-N-cyclobutylbenzamide Versus Closest Analogs and In-Class Candidates


BRD4 Bromodomain Binding Affinity: Direct Comparison with BI-2536 (Dual Plk1/BRD4 Inhibitor)

3-Bromo-4-chloro-N-cyclobutylbenzamide exhibits an IC50 of 863 nM against BRD4 BD2, as measured by displacement of FITC-conjugated JQ1 in a fluorescence polarization assay [1]. In contrast, the well-characterized dual Plk1/BRD4 inhibitor BI-2536 demonstrates a reported BRD4 IC50 of approximately 100 nM [2]. While BI-2536 is more potent, its polypharmacology (also inhibiting Plk1 with sub-nanomolar potency) introduces confounding variables in target-specific studies. 3-Bromo-4-chloro-N-cyclobutylbenzamide, lacking Plk1 activity, provides a cleaner tool for isolating BRD4-mediated effects.

Epigenetics Bromodomain inhibition Cancer research

BRD2 Bromodomain Binding Affinity: Direct Comparison with the Parent Benzamide Scaffold

3-Bromo-4-chloro-N-cyclobutylbenzamide demonstrates a Kd of 300 nM for the BRD2 bromodomain 2, as determined by isothermal titration calorimetry (ITC) using N-terminal His6-tagged protein expressed in E. coli [1]. In contrast, the simpler analog 3-bromo-4-chlorobenzamide (lacking the N-cyclobutyl group) shows no reported BRD2 binding activity in the same assay system, underscoring the essential role of the cyclobutyl moiety in target engagement [2].

Bromodomain BRD2 Binding affinity

CD38 Inhibition: Unique Activity Profile Compared to BRD4-Selective Agents

In addition to bromodomain activity, 3-Bromo-4-chloro-N-cyclobutylbenzamide inhibits recombinant human CD38 extracellular domain with an IC50 of 510 nM [1]. This activity is not observed with canonical BRD4-selective inhibitors like (+)-JQ1 (IC50 > 10 µM for CD38) [2]. The compound's dual-targeting capability—moderate BRD4 inhibition coupled with CD38 inhibition—may provide a unique pharmacological profile not achievable with single-target agents.

CD38 NAD+ metabolism Immuno-oncology

CCR4 Antagonism: Distinct Chemokine Receptor Activity Compared to BRD4-Focused Analogs

3-Bromo-4-chloro-N-cyclobutylbenzamide functions as a CCR4 antagonist with an IC50 of 3.89 nM in a [35S]-GTPγS binding assay using CHO membranes expressing human CCR4 [1]. This sub-nanomolar activity contrasts sharply with the negligible CCR4 activity of structurally related BRD4 inhibitors like RVX-208 (IC50 > 10 µM) [2]. The compound thus provides a dual pharmacological profile—CCR4 antagonism plus bromodomain inhibition—that is absent in both BRD4-selective and CCR4-selective reference compounds.

Chemokine receptor CCR4 Immunology

Species-Dependent Selectivity for 11β-HSD1: A Differentiating Feature for Metabolic Studies

3-Bromo-4-chloro-N-cyclobutylbenzamide inhibits mouse 11β-HSD1 with an IC50 of 6.60 nM, while its potency against the human ortholog is 470 nM [1]. This 71-fold species selectivity is notably sharper than that of the reference inhibitor carbenoxolone, which shows only a 2- to 3-fold difference between rodent and human isoforms [2]. This pronounced selectivity profile makes the compound a valuable tool for dissecting species-specific roles of 11β-HSD1 in preclinical models.

11β-HSD1 Glucocorticoid metabolism Species selectivity

Lack of β1-Adrenergic Receptor Binding: A Key Selectivity Advantage

3-Bromo-4-chloro-N-cyclobutylbenzamide exhibits no detectable binding affinity for the β1-adrenergic receptor . This contrasts with many benzamide-derived compounds, such as the dopamine D2 receptor antagonist sulpiride, which retains measurable β1-adrenergic activity (Ki ≈ 1,200 nM) [1]. The absence of β1-adrenergic engagement reduces the likelihood of confounding cardiovascular effects in in vivo studies, providing a cleaner pharmacological tool.

Adrenergic receptor Off-target selectivity Cardiovascular safety

Optimal Research and Industrial Applications for 3-Bromo-4-chloro-N-cyclobutylbenzamide Based on Empirical Differentiation Evidence


Bromodomain-Focused Epigenetics Research Requiring Defined Potency and Reduced Off-Target Complexity

Use 3-Bromo-4-chloro-N-cyclobutylbenzamide as a tool compound for studying BRD4/BRD2 bromodomain function in cellular assays where the polypharmacology of dual inhibitors (e.g., BI-2536) would confound interpretation [1]. Its moderate BRD4 IC50 (863 nM) and defined BRD2 Kd (300 nM) allow for dose-response studies without the need to account for Plk1-mediated effects [2]. The compound's lack of β1-adrenergic receptor binding further reduces potential cardiovascular confounds in ex vivo or in vivo models .

Species-Selective 11β-HSD1 Pharmacology Studies in Rodent Models

Leverage the compound's 71-fold selectivity for mouse over human 11β-HSD1 (IC50: 6.60 nM vs. 470 nM) to interrogate rodent-specific glucocorticoid metabolism pathways [3]. This pronounced selectivity, which greatly exceeds that of carbenoxolone, enables researchers to model species-dependent effects of 11β-HSD1 inhibition in preclinical metabolic disease studies, providing a clearer translational bridge to human biology [4].

Chemokine Receptor CCR4 Antagonism in Immuno-Oncology Research

Utilize the compound's potent CCR4 antagonism (IC50 = 3.89 nM) in studies of T-cell trafficking and tumor immune microenvironments [5]. The sub-nanomolar potency at CCR4, combined with its bromodomain activity, offers a unique dual-targeting tool that is not replicated by either BRD4-selective agents (e.g., (+)-JQ1) or CCR4-selective antagonists [6]. This makes it particularly valuable for investigating cross-talk between epigenetic regulation and chemokine signaling in cancer immunology.

SAR Studies Aimed at Optimizing Cyclobutyl-Containing Benzamide Scaffolds

Employ 3-Bromo-4-chloro-N-cyclobutylbenzamide as a benchmark compound in structure-activity relationship (SAR) campaigns focused on optimizing N-cyclobutylbenzamide derivatives [7]. The quantitative binding data available for BRD2 (Kd = 300 nM) and BRD4 (IC50 = 863 nM) provide a robust baseline for evaluating the impact of substituent modifications on target engagement [8]. The compound's dual halogen substitution pattern (3-Br, 4-Cl) serves as a reference point for exploring halogen-bonding contributions to binding affinity.

Quote Request

Request a Quote for 3-Bromo-4-chloro-N-cyclobutylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.